2-(2-溴苄基)丙二酸二乙酯

描述

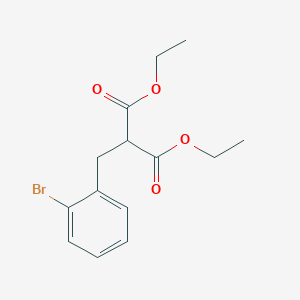

Diethyl 2-(2-bromobenzyl)malonate is a chemical compound that is a derivative of malonic acid. It is characterized by the presence of a bromobenzyl group attached to the malonate structure. This compound is of interest in organic chemistry due to its utility in various synthetic applications, including the formation of vinyl malonates, polysubstituted pyranones, and tetracarbonyl derivatives through zinc-mediated addition reactions to alkynes .

Synthesis Analysis

The synthesis of diethyl 2-(2-bromobenzyl)malonate and its derivatives can be achieved through different methods. One approach involves the zinc-mediated regioselective addition of diethyl bromomalonate to alkynes, which can lead to the formation of vinyl malonates. Further reactions with acid chlorides or oxalyl chloride and an amine can yield 2H-pyran-2-ones and tetracarbonyl derivatives, respectively, in a one-pot multi-step reaction sequence . Another method includes the reaction of polybromobenzyl bromides with diethyl malonate sodium salt, which results in the formation of diethyl 2-(polybromobenzyl)malonates .

Molecular Structure Analysis

The molecular structure of diethyl 2-(2-bromobenzyl)malonate derivatives has been studied using various analytical techniques. For instance, diethyl 2-(4-methylbenzylidene)malonate, a related compound, was characterized by NMR, mass spectroscopy, and X-ray diffraction studies, revealing its crystallization in the monoclinic crystal system with specific unit cell parameters . Similarly, substituted diethyl malonates have been characterized by NMR and X-ray crystal structure analysis, providing insights into their molecular configurations and intermolecular interactions .

Chemical Reactions Analysis

Diethyl 2-(2-bromobenzyl)malonate can participate in various chemical reactions. It can form electron-donor-acceptor (EDA) complexes with other compounds, and the stability of these complexes can be influenced by π-electron interactions between adjacent benzene rings . Additionally, the compound can undergo condensation reactions to form bichromophoric compounds, which exhibit exciplex formation in both fluid media and polymer matrices .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 2-(2-bromobenzyl)malonate derivatives can be influenced by their molecular structure. For example, the kinetics of the bromination of diethyl malonate, a related compound, have been studied, showing that the rate of bromination is determined by the rate at which the ester loses a proton to basic ions or molecules in the solution . The crystal and molecular structure of these compounds can also dictate their supramolecular architecture, as seen in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, where hydrogen bonding due to regioisomerism plays a significant role .

科学研究应用

合成和结构分析

通过 Knoevenagel 缩合反应合成:结构与 2-(2-溴苄基)丙二酸二乙酯相似的 2-(4-甲基苄亚胺基)丙二酸二乙酯,是使用 Knoevenagel 缩合反应合成的,表明该化合物在有机合成方法中的作用 (Achutha et al., 2016).

在与多溴苄基溴化物的反应中形成:该化合物是在特定条件下多溴苄基溴化物和丙二酸二乙酯钠盐反应的结果 (Shishkin et al., 2001).

分子和晶体结构分析:对与 2-(2-溴苄基)丙二酸二乙酯具有核心结构的化合物(如 2-(4-甲基苄亚胺基)丙二酸二乙酯)的广泛研究,提供了对其分子和晶体结构的见解,有助于我们了解它们的化学性质 (Achutha et al., 2016).

在化学和材料科学中的应用

电子给体-受体复合物形成的研究:对结构与 2-(2-溴苄基)丙二酸二乙酯相关的 2,2-双(二硝基苄基)丙二酸二乙酯和 2,2-双(4-二甲氨基苄基)丙二酸二乙酯衍生物的研究,有助于理解电子给体-受体复合物形成,这是材料科学中的一个关键方面 (Ohno & Kumanotani, 1981).

聚合物基质中的激基复合物形成:对 2-(9-蒽甲基)-2-(对-N,N-二甲氨基苄基)丙二酸二乙酯等双生色团化合物的研究,突出了聚合物基质中激基复合物形成的潜力,这与材料科学和工程相关 (Yuan et al., 1989).

C-糖基丙二酸酯的合成:由丙二酸二乙酯反应合成的 2-(2,3,4,6-四-O-乙酰-β-D-吡喃葡萄糖基)丙二酸二乙酯,作为其他化学合成的中间体,展示了像 2-(2-溴苄基)丙二酸二乙酯这样的化合物在有机化学中的多功能性 (Hanessian & Pernet, 1974).

对化学反应和性质的见解

与乙烯基三甲基硅烷的反应:将二溴丙二酸二乙酯(结构与 2-(2-溴苄基)丙二酸二乙酯相似)添加到乙烯基三甲基硅烷中,可以深入了解反应机理和合成有机化学中的潜在应用 (Amriev et al., 1985).

水解研究:研究与 2-(2-溴苄基)丙二酸二乙酯在结构上相关的 2-(全氟苯基)丙二酸二乙酯等化合物的加水分解,有助于了解它们的化学行为和潜在应用 (Taydakov & Kiskin, 2020).

安全和危害

属性

IUPAC Name |

diethyl 2-[(2-bromophenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTUKNWHBBEELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511512 | |

| Record name | Diethyl [(2-bromophenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2-bromobenzyl)malonate | |

CAS RN |

66192-11-8 | |

| Record name | Diethyl [(2-bromophenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)

![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)